molecular formula C20H22N2O4S2 B2893530 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 681228-39-7

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No. B2893530
CAS RN: 681228-39-7
M. Wt: 418.53
InChI Key: FKPLULRCLVIODN-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds like N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, organo-carboxamide ruthenium(II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide have been analyzed .

Scientific Research Applications

Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit significant cardiac electrophysiological activity. These compounds, including those similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide, have been identified as potent selective class III agents in in vitro assays, indicating their potential application in the development of new antiarrhythmic drugs (Morgan et al., 1990).

Antimalarial and Antiviral Applications

Sulfonamide derivatives have been investigated for their antimalarial activity. In vitro studies of these compounds reveal significant antimalarial properties, showcasing their potential as novel treatments for malaria. Moreover, molecular docking studies suggest that these sulfonamides may also hold promise in combating COVID-19 (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Properties

Sulfonamide-based heterocyclic compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates their potential utility in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Benzothiazole sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors hold therapeutic potential for conditions such as glaucoma, edema, and epilepsy, based on their ability to modulate enzyme activity (Graham et al., 1989).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, 31 P { 1 H) NMR spectroscopy studies aided in proposing a monohydride pathway for the transfer hydrogenation reaction of ketones .

Safety and Hazards

The safety and hazards of similar compounds like N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide have been studied .

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-3-4-5-12-26-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(28(2,24)25)13-18(17)27-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPLULRCLVIODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

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